molecular formula C16H25N3O B5361157 N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide

N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide

Cat. No.: B5361157
M. Wt: 275.39 g/mol
InChI Key: SXCFQYUNAVMYTF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 4-propylpiperazine in the presence of a suitable carboxylating agent. The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include:

Chemical Reactions Analysis

Scientific Research Applications

N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-9-18-10-12-19(13-11-18)16(20)17-15-8-6-5-7-14(15)4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCFQYUNAVMYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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